molecular formula C20H20N6O2 B7180496 N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide

N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B7180496
M. Wt: 376.4 g/mol
InChI Key: UAIVZUBVJPNDAX-UHFFFAOYSA-N
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Description

N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound that features a tetrazole ring, a pyrrolidinone ring, and a benzamide moiety

Properties

IUPAC Name

N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-2-18-22-23-24-26(18)17-10-4-3-9-16(17)21-20(28)14-7-5-8-15(13-14)25-12-6-11-19(25)27/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIVZUBVJPNDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=NN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide under acidic conditions. The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives. Finally, the benzamide moiety is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The pyrrolidinone ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide can be compared with other compounds that feature similar structural motifs:

    Tetrazole-containing compounds: Such as losartan, which is used as an antihypertensive agent.

    Pyrrolidinone-containing compounds: Such as piracetam, which is used as a nootropic.

    Benzamide-containing compounds: Such as metoclopramide, which is used as an antiemetic.

The uniqueness of this compound lies in the combination of these three distinct structural features, which may confer unique biological and chemical properties.

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